Pelitinib

Descripción general

Descripción

Pelitinib es un inhibidor potente, de bajo peso molecular, selectivo e irreversible de la tirosina quinasa del receptor del factor de crecimiento epidérmico. Se está desarrollando como agente anticancerígeno y ha demostrado ser prometedor en ensayos clínicos para cánceres colorrectales y de pulmón . This compound es conocido por su capacidad para inhibir la migración e invasión de células de carcinoma hepatocelular al dirigirse a vías moleculares específicas .

Métodos De Preparación

La síntesis de Pelitinib involucra varios pasos, incluyendo la formación de intermediarios clave y las reacciones de acoplamiento finales. La ruta sintética generalmente comienza con la preparación del núcleo de quinolina, seguido de la introducción de varios grupos funcionales a través de una serie de reacciones químicas. Los métodos de producción industrial se centran en optimizar las condiciones de reacción para lograr altos rendimientos y pureza. Los detalles específicos sobre las rutas sintéticas y las condiciones de reacción suelen ser propietarios y pueden variar entre los fabricantes .

Análisis De Reacciones Químicas

Pelitinib se somete a varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden utilizarse para modificar ciertos grupos funcionales dentro de la molécula.

Sustitución: this compound puede sufrir reacciones de sustitución, donde átomos o grupos específicos son reemplazados por otros. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y diversos catalizadores.

Aplicaciones Científicas De Investigación

Pelitinib tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como un compuesto modelo para estudiar el comportamiento de los inhibidores de la tirosina quinasa.

Biología: Investigado por sus efectos en las vías de señalización celular y su capacidad para inhibir la migración e invasión de células cancerosas.

Medicina: Explorado como un posible agente terapéutico para varios cánceres, incluyendo el colorrectal, el de pulmón y el carcinoma hepatocelular.

Industria: Utilizado en el desarrollo de nuevos fármacos anticancerígenos y como compuesto de referencia en la investigación farmacéutica

Mecanismo De Acción

Pelitinib ejerce sus efectos inhibiendo irreversiblemente la tirosina quinasa del receptor del factor de crecimiento epidérmico. Esta inhibición bloquea las vías de señalización que promueven la proliferación, la migración y la invasión de las células cancerosas. Específicamente, this compound se dirige a las vías de señalización de las proteínas quinasas activadas por mitógenos y Akt, lo que lleva a la degradación de factores de transcripción clave como Twist1. Esto da como resultado la supresión de la transición epitelial-mesenquimal y la inhibición de la motilidad de las células cancerosas .

Comparación Con Compuestos Similares

Pelitinib es único entre los inhibidores de la tirosina quinasa debido a su unión irreversible al receptor del factor de crecimiento epidérmico. Compuestos similares incluyen:

Gefitinib: Otro inhibidor del receptor del factor de crecimiento epidérmico, pero se une reversiblemente.

Erlotinib: Similar a Gefitinib, es un inhibidor reversible del receptor del factor de crecimiento epidérmico.

Neratinib: Un inhibidor irreversible como this compound, pero con diferentes objetivos moleculares y aplicaciones. La singularidad de this compound radica en sus interacciones moleculares específicas y su potencial para tratar una gama más amplia de cánceres

Actividad Biológica

Pelitinib, also known as EKB-569, is a potent irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has garnered attention in the field of oncology, particularly for its applications in lung and colorectal cancers. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and its interactions with cellular pathways.

This compound selectively inhibits EGFR with an IC50 ranging from 20 to 80 nM, demonstrating a higher selectivity for EGFR over other kinases such as Src, MEK/ERK, and c-Met . The compound's irreversible binding leads to sustained inhibition of EGFR signaling pathways, which are often upregulated in various malignancies.

Key Pathways Affected by this compound

- EGFR Signaling : this compound disrupts the phosphorylation of EGFR and downstream signaling molecules like AKT and ERK. In studies involving A549 lung cancer cells, increased LEPRE1 expression was associated with enhanced sensitivity to this compound, indicating a potential biomarker for treatment response .

- Epithelial-Mesenchymal Transition (EMT) : Research indicates that this compound inhibits migration and invasion in hepatocellular carcinoma (HCC) cell lines by degrading Twist1, an EMT transcription factor. This degradation is facilitated through the inhibition of MAPK and AKT signaling pathways .

Efficacy in Cancer Models

This compound has been evaluated across various cancer types, revealing its potential as an effective therapeutic agent.

In Vitro Studies

- Acute Myeloid Leukemia (AML) : this compound demonstrated a dose-dependent decrease in cell viability in EGFR-positive AML cell lines (THP-1 and KG-1), while showing limited effects on U937 and HL60 cells. The study emphasized the role of LEPRE1 in modulating drug responsiveness .

- Hepatocellular Carcinoma (HCC) : In HCC models, this compound significantly inhibited wound closure and multicellular spheroid invasion. This effect was linked to the downregulation of N-cadherin and upregulation of E-cadherin, suggesting a reversal of EMT processes .

- Cancer Stem Cells : A study highlighted this compound's ability to enhance chemosensitivity in cancer stem-like cells post-hyperthermia by inhibiting ABCB1/ABCG2-mediated drug efflux. This mechanism underscores this compound's potential to target resistant cancer cell populations .

Clinical Implications

This compound is currently under investigation in clinical trials for various cancers. Its ability to selectively inhibit EGFR suggests that it could be particularly beneficial for patients with tumors expressing high levels of this receptor.

Case Studies and Clinical Trials

- Combination Therapies : Clinical trials combining this compound with other anticancer agents have shown promise. For instance, combining this compound with hyperthermia has been proposed as a strategy to overcome drug resistance in cancer stem cells .

- Safety Profile : Preliminary studies indicate that this compound has a manageable safety profile when administered at therapeutic doses, making it a candidate for further clinical evaluation .

Summary of Research Findings

Propiedades

IUPAC Name |

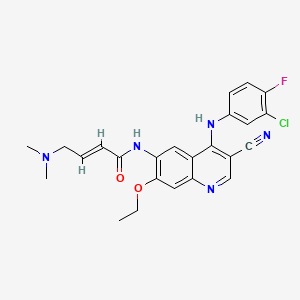

(E)-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClFN5O2/c1-4-33-22-12-20-17(11-21(22)30-23(32)6-5-9-31(2)3)24(15(13-27)14-28-20)29-16-7-8-19(26)18(25)10-16/h5-8,10-12,14H,4,9H2,1-3H3,(H,28,29)(H,30,32)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUNYSQLFKLYNI-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)C=CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)/C=C/CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClFN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257933-82-7 | |

| Record name | Pelitinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=257933-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pelitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257933827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pelitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05524 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pelitinib | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PELITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5DWL380Z6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Pelitinib?

A1: this compound is an irreversible tyrosine kinase inhibitor (TKI) that primarily targets the epidermal growth factor receptor (EGFR) [, , , , , ].

Q2: How does this compound interact with EGFR?

A2: this compound irreversibly binds to EGFR, inhibiting its tyrosine kinase activity. This prevents downstream signaling cascades involved in cell proliferation, survival, and metastasis [, , , ].

Q3: What are the downstream effects of this compound's inhibition of EGFR?

A3: this compound inhibits EGFR-mediated activation of signaling pathways, including NF-κB, PI3K/AKT, and MAPK, leading to decreased cell viability, increased apoptosis, and reduced tumor growth [, , , , ].

Q4: What is the molecular formula and weight of this compound?

A4: While the provided research abstracts do not explicitly state the molecular formula and weight of this compound, they mention its chemical name as N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide []. Based on this, the molecular formula is C14H12ClN3O2, and the molecular weight is 289.72 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: Yes, a spectrofluorimetric method has been developed for the determination of this compound. The method is based on measuring the native fluorescence intensity of this compound at an excitation wavelength of 270 nm in aqueous borate buffer solutions (pH 10.5). The fluorescence intensity recorded at 465 nm is directly proportional to the concentration of this compound [].

Q6: What is known about the stability of this compound under various conditions?

A6: Research indicates that this compound is susceptible to degradation under various forced-degradation conditions, including acidic, basic, oxidative, wet heat, and photolytic conditions. The kinetics of base-induced and oxidative degradation have been investigated, and the pseudo-first-order rate constants and half-lives were estimated at different temperatures [].

Q7: Does this compound exhibit any catalytic properties?

A7: this compound is not reported to possess catalytic properties. Its primary mechanism of action involves competitive and irreversible binding to the ATP-binding site of EGFR, blocking its kinase activity rather than catalyzing a chemical reaction.

Q8: Have computational methods been used to study this compound?

A8: Yes, this compound was identified as a potential allosteric inhibitor of the SARS-CoV-2 main protease (Mpro) through a large-scale x-ray crystallographic screen of repurposed drug libraries. This study used computational methods to analyze the binding interactions of this compound with Mpro and understand its potential as an antiviral agent [, ].

Q9: Are there specific SHE considerations for working with this compound?

A9: As with all potent pharmaceutical compounds, appropriate safety measures and handling procedures should be followed when working with this compound in a laboratory or clinical setting. It's crucial to consult relevant safety data sheets and adhere to established guidelines for handling hazardous materials.

Q10: What are the pharmacokinetic properties of this compound?

A10: A study compared the pharmacokinetic profiles of this compound and Neratinib with apigenin in rat plasma using UPLC-MS/MS. This suggests that research is ongoing to understand the absorption, distribution, metabolism, and excretion of this compound [].

Q11: How does the pharmacokinetic profile of this compound relate to its pharmacodynamic effects?

A11: While the research provided doesn't establish a direct relationship between the PK/PD of this compound, it's known that the efficacy of EGFR inhibitors is influenced by their pharmacokinetic properties, including their ability to reach and maintain sufficient concentrations at the tumor site.

Q12: What is the efficacy of this compound in cell-based assays?

A12: this compound has demonstrated potent in vitro activity against various cancer cell lines, including those derived from squamous cell carcinoma, breast cancer, lung cancer, and melanoma. It inhibits cell proliferation, induces apoptosis, and reduces cell migration and invasion [, , , , , ].

Q13: Has this compound been tested in animal models of cancer?

A13: Yes, this compound has shown promising antitumor activity in preclinical animal models. For example, it reduced tumor growth in a murine xenograft model of gastric cancer []. It also attenuated tumor colonization in a spleen-liver metastasis model of melanoma [].

Q14: Have there been clinical trials evaluating this compound in cancer patients?

A14: While the provided research abstracts mention that this compound was in clinical trials, they don't detail specific results. Further investigation into publicly available clinical trial databases is needed to understand the clinical efficacy and safety profile of this compound.

Q15: What are the known mechanisms of resistance to this compound?

A15: While specific resistance mechanisms to this compound are not extensively discussed in the provided research, it is known that resistance to EGFR inhibitors can arise from various factors, including secondary mutations in EGFR, activation of bypass signaling pathways (e.g., PI3K/AKT, MET), and upregulation of drug efflux pumps [, , ].

Q16: What preclinical studies have been conducted to assess the safety profile of this compound?

A16: Although specific details are not provided in the abstracts, it's standard practice during drug development to conduct comprehensive preclinical toxicology studies to evaluate the safety profile of a compound. These studies typically involve evaluating the compound's effects on various organ systems in animal models.

Q17: What drug delivery approaches could be explored to enhance the therapeutic index of this compound?

A17: While the provided research doesn't explore specific drug delivery strategies for this compound, researchers are actively investigating various approaches to improve the delivery and targeting of kinase inhibitors, such as nanoparticle formulations, antibody-drug conjugates, and prodrugs.

Q18: Have any biomarkers been identified that can predict response to this compound or monitor treatment response?

A18: Research suggests that LEPRE1, a biomarker, might be linked to this compound's effectiveness. It seems LEPRE1 influences how well this compound works by affecting the activity of the ABCG2 protein, which can pump drugs out of cells, potentially leading to drug resistance []. Additionally, RNF43 and PWWP2B have been suggested as potential biomarkers for predicting the response of gastric cancer patients to this compound [].

Q19: What analytical techniques have been employed to characterize and quantify this compound?

A19: Various analytical techniques have been utilized to study this compound, including:

- Spectrofluorimetry: This method, based on this compound's native fluorescence, has been used for its determination and stability studies [].

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is valuable for quantifying this compound in biological samples, such as plasma [].

- X-ray crystallography: This method has been used to determine the crystal structure of this compound bound to its target proteins, providing insights into its binding mode and mechanism of action [, ].

- Label-free chemoproteomics: This approach has been used to identify the target proteins of this compound, leading to the discovery of PRDX4 degradation [].

Q20: What is the environmental impact of this compound?

A20: Specific information on the ecotoxicological effects and degradation pathways of this compound is not available in the provided research. Further studies are needed to assess its potential impact on the environment.

Q21: What is the validation status of the analytical methods used to characterize this compound?

A21: The spectrofluorimetric method for this compound determination has been validated according to the International Conference on Harmonisation (ICH) guidelines []. Validation parameters typically assessed include accuracy, precision, linearity, range, limit of detection, limit of quantification, specificity, and robustness.

Q22: Does this compound elicit any immunological responses?

A22: Specific information regarding this compound's immunogenicity is not found in the provided research. Generally, the immunogenicity of small molecule drugs like this compound is considered low.

Q23: Does this compound interact with drug transporters?

A23: this compound has been shown to interact with the ABCG2 multidrug transporter, which could have implications for drug resistance [, ]. This interaction highlights the importance of considering drug transporter interactions during drug development.

Q24: Does this compound induce or inhibit drug-metabolizing enzymes?

A24: The provided research doesn't mention any specific interactions between this compound and drug-metabolizing enzymes. Further research is needed to explore the potential for such interactions, which can impact this compound's metabolism and clearance, as well as its potential for drug-drug interactions.

Q25: What is known about the biocompatibility and biodegradability of this compound?

A25: The research provided does not offer specific data on the biocompatibility and biodegradability of this compound.

Q26: What are some alternatives to this compound?

A26: Several other EGFR tyrosine kinase inhibitors are currently used clinically or are under investigation, including:

Q27: Are there specific considerations for recycling or disposal of this compound?

A27: Specific guidelines for recycling and waste management of this compound are not discussed in the research. It's important to consult local regulations and guidelines for handling and disposal of pharmaceutical waste.

Q28: What resources are available for researchers studying this compound?

A28: Several resources are available to support research on this compound, including:

- Public databases: Resources like PubMed, ClinicalTrials.gov, and the Genomics of Drug Sensitivity in Cancer (GDSC) database provide valuable information on preclinical studies, clinical trials, and drug sensitivity data [].

Q29: What are some of the cross-disciplinary applications and synergies related to this compound research?

A29: this compound research exemplifies the collaborative nature of modern drug discovery and development, involving expertise from various disciplines:

- Medicinal chemistry: Plays a crucial role in designing, synthesizing, and optimizing the structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties [].

- Molecular biology: Provides tools and techniques to study the expression and function of EGFR and downstream signaling pathways, aiding in the understanding of this compound's effects on cancer cells [, , , , ].

- Computational chemistry and bioinformatics: Offer valuable tools for drug discovery, enabling the screening of large compound libraries, predicting drug-target interactions, and analyzing large datasets to identify potential biomarkers and resistance mechanisms [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.